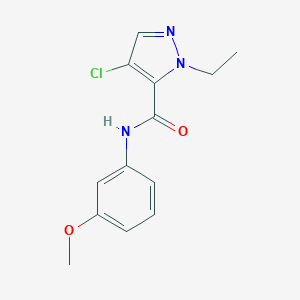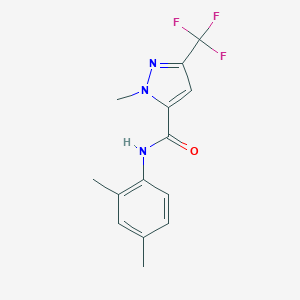![molecular formula C19H17ClN4O2 B214046 N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as "ACPA," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
作用機序
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neuronal activity and the regulation of various physiological processes, such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are primarily mediated by its interaction with the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ACPA has also been shown to have anti-inflammatory effects and to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
ACPA has several advantages for laboratory experiments, including its high selectivity for the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, ACPA also has several limitations, including its potential for off-target effects, its limited solubility in organic solvents, and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on ACPA, including the development of more selective N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor agonists, the investigation of the potential therapeutic applications of ACPA in various disease states, and the exploration of the underlying mechanisms of ACPA's effects on neuronal activity and immune function. Additionally, further studies are needed to determine the optimal dosing and administration of ACPA for therapeutic use.
合成法
The synthesis of ACPA involves several steps, including the reaction between 3-aminophenol and acetic anhydride to form N-acetyl-3-aminophenol, which is then reacted with 4-chloromethyl-1H-pyrazole-1-carboxylic acid to form N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and requires several purification steps to obtain a pure product.
科学的研究の応用
ACPA has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ACPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, ACPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, ACPA has been shown to modulate the immune response and to have anti-inflammatory effects.
特性
製品名 |
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
分子式 |
C19H17ClN4O2 |
分子量 |
368.8 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-17-6-3-7-18(9-17)23-19(26)15-5-2-4-14(8-15)11-24-12-16(20)10-21-24/h2-10,12H,11H2,1H3,(H,22,25)(H,23,26) |
InChIキー |
HJSVLEHIXHEQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)


![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)